4-Hydroxy-2,6-dimethylpyranium
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,6-dimethylpyran-4-ylidene)oxidanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-7(8)4-6(2)9-5/h3-4H,1-2H3/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYFZULSKMFUJJ-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[OH+])C=C(O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9O2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901490 | |
| Record name | NoName_614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41463-78-9 | |
| Record name | 4-Hydroxy-2,6-dimethylpyrylium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41463-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthetic Methodologies for 4 Hydroxy 2,6 Dimethylpyranium and Its Derivatives
General Principles of Pyrylium (B1242799) Salt Synthesis
The construction of the pyrylium ring system relies on classical organic reactions that assemble the C5O core from smaller fragments.
Condensation reactions are a cornerstone of pyrylium salt synthesis, allowing for the straightforward production of the pyrylium ring from simple starting materials. mdpi.com These reactions typically involve the acid-catalyzed condensation of carbonyl compounds. For instance, pyrylium salts bearing aromatic substituents can be formed from the reaction of an aromatic aldehyde with two equivalents of a ketone. chemicalbook.comencyclopedia.pub A common example is the synthesis of 2,4,6-triphenylpyrylium (B3243816) salts from benzaldehyde (B42025) and acetophenone (B1666503). chemicalbook.comchemsrc.com The process involves an initial aldol-type condensation to form a chalcone (B49325) (an α,β-unsaturated ketone), which then reacts with another molecule of the ketone. chemicalbook.com This is followed by a dehydrative cyclization to form the aromatic pyrylium ring. encyclopedia.pub The use of strong acids not only catalyzes the reaction but also provides the counter-anion for the resulting pyrylium salt. slideshare.net
A fundamental and widely applicable method for forming the pyrylium ring is the cyclization of a 1,5-dicarbonyl compound. scribd.com This precursor contains the requisite five-carbon chain that, upon intramolecular condensation and dehydration, forms the heterocyclic ring. The general mechanism involves the mono-enolization of the 1,5-diketone, followed by the formation of a cyclic hemiacetal intermediate. scribd.com Subsequent acid-catalyzed dehydration of this intermediate generates a 4H-pyran. scribd.com To achieve the final aromatic pyrylium salt, an oxidation step is necessary to abstract a hydride ion from the 4-position. scribd.com These 1,5-dicarbonyl precursors can be synthesized separately or, more commonly, generated in situ from simpler molecules like an aldehyde and two equivalents of a ketone. scribd.com The reaction of the 1,5-enedione with acid can regenerate the pyrylium salt. scribd.com
Specific Routes for Alkyl-Substituted Pyrylium Salts
For pyrylium salts bearing alkyl substituents, such as the 2,6-dimethyl derivative, specific named reactions and direct synthesis methods are particularly effective.
The most effective method for preparing simple alkyl-substituted pyrylium salts, like 2,4,6-trimethylpyrylium, is the Balaban-Nenitzescu-Praill synthesis. mdpi.comresearchgate.net This reaction involves the diacylation of certain alkenes or their precursors, such as tertiary alcohols or halides. tamug.eduresearchgate.net For example, tert-butanol (B103910) and acetic anhydride (B1165640) can be reacted in the presence of a strong acid like perchloric acid, tetrafluoroboric acid, or trifluoromethanesulfonic acid to yield 2,4,6-trimethylpyrylium salts. mdpi.com The reaction proceeds through the acid-catalyzed generation of an acylium ion from the anhydride, which then acylates the alkene formed from the dehydration of the alcohol. A second acylation and subsequent cyclization and dehydration afford the final pyrylium salt. researchgate.net This method is highly efficient for the synthesis of symmetrically and asymmetrically substituted alkylpyrylium salts. tamug.edu
Table 1: Examples of Balaban-Nenitzescu-Praill Synthesis Precursors
| Alkene/Precursor | Acylating Agent | Acid Catalyst | Product |
| 2-Methyl-2-butene | Acetic Anhydride | HClO₄ | 2,4,6-Trimethylpyrylium perchlorate (B79767) |
| tert-Butanol | Acetic Anhydride | HBF₄ | 2,4,6-Trimethylpyrylium tetrafluoroborate (B81430) |
| Isobutene | Hexanoyl Chloride | SnCl₄ | 2,6-Dipentyl-4-methylpyrylium salt |
Unsymmetrical pyrylium salts can be synthesized through the condensation of β-chlorovinyl aldehydes with ketones. tandfonline.com This approach allows for the controlled formation of pyrylium salts with different substituents at the 2- and 6-positions. The reaction proceeds via electrophilic attack of the ketone's methylene (B1212753) group on the aldehyde's carbonyl carbon, followed by cyclization. tandfonline.com Perchloric acid or Lewis acids like tin(IV) chloride and antimony(V) chloride can be used to catalyze the reaction. tandfonline.com Another direct approach involves the one-pot condensation of an aldehyde with two equivalents of a ketone in the presence of a Lewis acid like boron trifluoride etherate, although this may require high temperatures. scribd.com
Strategies for Introducing the 4-Hydroxyl Functionality
The synthesis of the 4-Hydroxy-2,6-dimethylpyranium cation is achieved indirectly. The direct introduction of a hydroxyl group onto a pre-formed pyrylium ring is not a standard method. Instead, the strategy involves the synthesis of the corresponding 4-pyrone, which exists in tautomeric equilibrium with the 4-hydroxypyrylium cation in acidic conditions. encyclopedia.pubmdpi.com
The key precursor is 2,6-dimethyl-4H-pyran-4-one (also known as 2,6-dimethyl-γ-pyrone). This compound can be synthesized from dehydroacetic acid or via the cyclization of 1,3,5-tricarbonyl precursors. scribd.com 4-Pyrones are weak bases that can be protonated on the carbonyl oxygen by strong acids. scribd.comucla.edu This protonation results in the formation of a stable, crystalline 4-hydroxypyrylium salt. slideshare.netscribd.com For example, treating 2,6-dimethyl-4H-pyran-4-one with a strong acid like perchloric acid (HClO₄) yields 4-hydroxy-2,6-dimethylpyrylium perchlorate. slideshare.net This equilibrium highlights the aromatic character gained upon protonation, which stabilizes the resulting cation. slideshare.net
Table 2: Tautomerism of 2,6-Dimethyl-4-pyrone
| Compound | Structure | Conditions | Resulting Species |
| 2,6-Dimethyl-4H-pyran-4-one | Neutral or basic | 4-Pyrone | |
| 2,6-Dimethyl-4H-pyran-4-one | Strong Acid (e.g., HClO₄) | This compound cation |
This protonation strategy is a general feature of 4-pyrones and provides a reliable route to 4-hydroxypyrylium salts. scribd.com The stability of the resulting salt depends on the counter-anion provided by the acid. scribd.com
Synthesis via 4-Substituted Precursors (e.g., 4-hydroxybenzaldehyde (B117250) derivatives)
The most direct precursors for this compound salts are 4-pyrones. Specifically, 2,6-dimethyl-4-pyrone serves as a key starting material. 4-Hydroxypyrylium salts are notably acidic and are often more stable and handled as their conjugate bases, the corresponding 4-pyrones. scribd.com
The synthesis of this compound salts can be achieved through the direct protonation or alkylation of 2,6-dimethyl-4-pyrone. 4-Pyrone is a weak base (pKa ~ -0.3) that undergoes protonation on the carbonyl oxygen atom when treated with a strong acid, yielding the corresponding 4-hydroxypyrylium salt. scribd.com These salts can often be isolated as crystalline solids. scribd.com For instance, the reaction of 2,6-dimethyl-4-pyrone with tert-butyl bromide in heated chloroform (B151607) is a method used to generate 4-hydroxy-2,6-dimethylpyrylium bromide. scribd.com
This approach is summarized in the reaction below:
Reaction Scheme: Synthesis from 2,6-dimethyl-4-pyrone
While detailed examples for the synthesis of this compound from 4-hydroxybenzaldehyde derivatives are less common, general pyrylium salt syntheses often employ aldehydes. One of the classical methods for synthesizing 2,4,6-trisubstituted pyrylium salts involves the acid-catalyzed condensation of a methyl ketone with an aldehyde. nih.gov In principle, a suitably protected 4-hydroxybenzaldehyde could react with acetone (B3395972) or a derivative in the presence of an acid catalyst to form the pyrylium ring, followed by deprotection to yield the 4-hydroxy derivative.
Analogous Approaches from 4-Methoxy-2,6-dimethylpyrylium Precursors
An alternative and common strategy for obtaining 4-hydroxypyrylium salts is through the dealkylation of the corresponding 4-alkoxypyrylium salts. The 4-methoxy derivative, 4-methoxy-2,6-dimethylpyrylium, is a key intermediate in this approach.
The synthesis of the 4-methoxy precursor is readily accomplished by the O-alkylation of 2,6-dimethyl-4-pyrone. Treatment with an alkylating agent like dimethyl sulfate (B86663) effectively converts the 4-pyrone into the 4-methoxypyrylium salt. scribd.com The existence and utility of intermediates like 4-methoxy-2,6-dimethylpyrylium perchlorate are well-documented in the synthesis of other heterocyclic systems. scispace.com
Once the 4-methoxy-2,6-dimethylpyrylium salt is obtained, the subsequent step is the cleavage of the methyl ether to unmask the hydroxyl group. While specific protocols for this demethylation on the pyrylium ring itself are not extensively detailed in the provided context, analogous transformations in other aromatic systems are well-established. For example, the demethylation of 4-methoxy-ortho-phthalaldehyde to 4-hydroxy-ortho-phthalaldehyde has been successfully achieved under microwave-assisted organic synthesis (MAOS) conditions using reagents like p-toluenesulfonic acid (p-TsOH), affording quantitative yields in a short reaction time of 30 minutes. beilstein-journals.org This suggests that similar acid-catalyzed demethylation methods could be effectively applied to 4-methoxy-2,6-dimethylpyrylium salts.
Table 1: Conditions for Analogous Demethylation
| Precursor | Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Methoxy-ortho-phthalaldehyde | p-Toluenesulfonic acid (p-TsOH) | Microwave, 30 min | 4-Hydroxy-ortho-phthalaldehyde | Quantitative | beilstein-journals.org |
Applying these analogous conditions could provide a high-yielding pathway to this compound from its methoxy (B1213986) precursor.
Optimization of Synthetic Conditions and Yields
The efficiency of pyrylium salt synthesis is highly dependent on reaction conditions. Optimization studies for related pyrylium salt syntheses have identified several key parameters that can be manipulated to improve yields and purity.
General strategies for synthesizing 2,4,6-triarylpyrylium salts, which can be adapted for alkyl-substituted analogues, include the condensation of a chalcone with a methyl ketone or a one-pot reaction of an aldehyde with two equivalents of a methyl ketone in the presence of an acid catalyst and a dehydrating agent. nih.gov
Solvent and Temperature: Recent studies have focused on developing more environmentally benign and efficient protocols. For the synthesis of 2,4,6-triphenylpyrylium, a shift from traditional solvent-based methods to solvent-free conditions has been shown to significantly improve yields. dergipark.org.tr Heating a mixture of the corresponding benzaldehyde and acetophenone with a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) at elevated temperatures (e.g., 120°C) increased the yield from 18% in toluene (B28343) to 47% under solvent-free conditions. dergipark.org.tr
Table 2: Optimization of 2,4,6-Triphenylpyrylium Synthesis
| Solvent | Temperature | Catalyst | Time | Yield | Reference |
|---|---|---|---|---|---|
| Toluene | Reflux | BF₃·OEt₂ | - | 18% | dergipark.org.tr |
Flow Chemistry: Continuous-flow synthesis represents a modern approach to optimize reaction conditions. This technique allows for precise control over parameters like temperature and residence time, often leading to shorter reaction times and improved yields. acs.org The synthesis of 2,4,6-triphenylpyrylium tetrafluoroborate was successfully performed in a flow reactor by reacting a chalcone and acetophenone with HBF₄·Et₂O. acs.org Operating at temperatures above the solvent's boiling point (e.g., 110-130°C) with short residence times (3-5 minutes) provided good yields of the pyrylium salt. acs.org This methodology minimizes the formation of byproducts often seen in lengthy batch reactions. nih.govacs.org
Catalyst and Reaction Pathway: The choice of catalyst and synthetic route is also crucial. The 1,5-diketone method, which involves the pre-synthesis of a 1,5-diketone followed by acid-catalyzed cyclization and dehydrogenation, can lead to higher yields compared to direct one-pot condensations. nih.govsemanticscholar.org The use of strong Lewis acids such as aluminum trichloride (B1173362) or antimony(V) chloride can influence the regioselectivity in diacylation reactions that form the pyrylium ring. thieme-connect.de By carefully selecting the precursors, catalyst, and reaction conditions (temperature, solvent, and reaction time), the synthesis of this compound and its derivatives can be optimized for higher efficiency and yield.
Advanced Structural Characterization and Elucidation of 4 Hydroxy 2,6 Dimethylpyranium
Spectroscopic Techniques for Cationic Species
Spectroscopic methods are fundamental in characterizing the structure and electronic properties of charged molecules like 4-Hydroxy-2,6-dimethylpyranium. The positive charge on the pyranium ring significantly influences the spectroscopic signatures compared to its neutral precursor, 2,6-dimethyl-4-pyrone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Electron Density Distribution Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the electron density across a molecular structure. The chemical shifts (δ) of nuclei like ¹H and ¹³C are highly sensitive to their local electronic environment. In the case of this compound, the formation of the cation from its neutral precursor, 2,6-dimethyl-4-pyrone, involves protonation at the exocyclic carbonyl oxygen. This event leads to a significant redistribution of electron density throughout the heterocyclic ring.
The delocalization of the positive charge within the ring system results in a general deshielding effect, causing the ring protons and carbons to resonate at a lower field (higher ppm values) compared to the neutral pyrone. While specific NMR data for the monoprotonated this compound cation in standard solvents are not extensively documented in foundational literature, studies in superacid systems (HSO₃F–SbF₅) have been conducted. These conditions lead to the formation of a diprotonated species, providing insight into the electron-donating capacity of the oxygen atoms rsc.org.
For the purpose of comparison, the ¹H NMR spectral data for the neutral precursor, 2,6-dimethyl-4H-pyran-4-one, is presented below. Upon protonation to form the pyranium cation, the signals for the ring protons (H-3/H-5) and the methyl protons would be expected to shift downfield.
Table 1: ¹H NMR Data for Neutral Precursor 2,6-Dimethyl-4H-pyran-4-one This table is interactive. Click on the headers to sort.
| Protons | Chemical Shift (ppm) in CDCl₃ |
|---|---|
| H-3, H-5 | 6.04 |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Studies on various salts of the cation have unequivocally shown that protonation occurs on the carbonyl oxygen atom. researchgate.netcdnsciencepub.com This is confirmed by the appearance of characteristic O-H stretching and bending vibrations, which are absent in the spectrum of the neutral pyrone. The frequency of the O-H stretching vibration is highly sensitive to the strength of the hydrogen bond formed between the hydroxyl group and the counter-anion. cdnsciencepub.com This is demonstrated by the wide range of observed frequencies, from approximately 2086 cm⁻¹ for the hydrochloride salt to 3310 cm⁻¹ for the hexachloroantimonate salt, where the hydrogen bonding interaction is much weaker. cdnsciencepub.com
Furthermore, the formation of the aromatic pyrylium (B1242799) ring alters the bond orders within the ring. The C=O stretching vibration, typically found around 1639 cm⁻¹ in the neutral pyrone, is replaced by C-O stretching and O-H deformation modes in the cation. researchgate.net A band corresponding to the in-plane O-H deformation has been identified near 1300-1340 cm⁻¹. cdnsciencepub.com Concurrently, the ring C=C stretching vibrations also shift in frequency upon formation of the delocalized cationic system. researchgate.net
Table 2: Key IR Vibrational Frequencies for this compound Salts This table is interactive. Click on the headers to sort.
| Vibrational Mode | Frequency Range (cm⁻¹) | Associated Salt/Anion |
|---|---|---|
| O-H Stretch | ~2086 | Hydrochloride (HCl) |
| O-H Stretch | ~3310 | Hexachloroantimonate (SbCl₆⁻) |
X-ray Crystallography for Solid-State Structural Determination
Based on spectroscopic data and theoretical principles, the pyrylium ring of the this compound cation is expected to be planar. This planarity is a consequence of the aromatic character of the 6π-electron system formed upon protonation. An X-ray structure would confirm this planarity and provide precise measurements of the C-C and C-O bond lengths, which are expected to be intermediate between single and double bonds due to charge delocalization.
Advanced Computational Approaches to Molecular Conformation
Computational chemistry, particularly methods like Density Functional Theory (DFT), provides powerful tools for investigating molecular properties that can be difficult to measure experimentally, such as conformational energy landscapes and the relative energies of different isomers. lumenlearning.com
Conformational Analysis and Energy Landscapes
Conformational analysis involves mapping the potential energy of a molecule as a function of its geometry, typically the rotation around single bonds. For this compound, key conformational questions would involve the orientation of the 4-hydroxyl group and the rotational barriers of the 2- and 6-methyl groups.
While specific computational studies detailing the full conformational energy landscape of the this compound cation are not found in the surveyed literature, the methodology is well-established. A typical study would involve geometry optimizations of various potential conformers using a DFT method (e.g., B3LYP) with an appropriate basis set (e.g., 6-311+G(d,p)). mdpi.combeilstein-journals.org By calculating the single-point energies of these optimized structures, a relative energy map can be constructed. This would identify the global minimum energy conformation and the energy barriers to rotation, for instance, for the C(4)-O bond of the hydroxyl group. Such calculations would clarify whether the hydroxyl proton prefers to lie in the plane of the pyrylium ring to maximize conjugation or adopts a different orientation.
Tautomeric Considerations and Energetic Preferences for the 4-Hydroxyl Group
The formation of this compound is itself a question of tautomeric preference upon protonation of its precursor, 2,6-dimethyl-4-pyrone. The pyrone has two potential sites for protonation: the exocyclic carbonyl oxygen at position 4 and the endocyclic (ether) oxygen at position 1.
The overwhelming spectroscopic evidence indicates that protonation occurs exclusively at the carbonyl oxygen. researchgate.netcdnsciencepub.com This preference can be explained by considering the stability of the resulting conjugate acids.
O(4) Protonation: Protonation at the carbonyl oxygen yields the this compound cation. This species is aromatic, possessing a planar, cyclic, conjugated system with 6 π-electrons (four from the two C=C bonds and two from the endocyclic oxygen atom). This aromatic stabilization provides a significant energetic driving force.
O(1) Protonation: Protonation at the ring ether oxygen would break the conjugation of the endocyclic oxygen with the ring system, resulting in a non-aromatic, and therefore significantly less stable, cation.
Computational studies, such as those calculating the pKa values of related pyrones, could precisely quantify this energy difference. acs.org The calculations would confirm that the formation of the aromatic 4-hydroxy tautomer is substantially more energetically favorable than the alternative, solidifying the structural assignment derived from experimental spectroscopy.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,6-dimethyl-4-pyrone |
| 2,6-dimethyl-4H-pyran-4-one |
| This compound hydrochloride |
| This compound hexachloroantimonate |
Chemical Reactivity and Transformation Pathways of 4 Hydroxy 2,6 Dimethylpyranium
Nucleophilic Attack Mechanisms on the Pyrylium (B1242799) Cation
The positively charged nature of the pyrylium ring makes it highly susceptible to attack by nucleophiles. chemeurope.comorientjchem.org The distribution of positive charge is not uniform, leading to specific sites of reactivity.
Regioselectivity of Nucleophilic Additions at Positions 2, 4, and 6
The pyrylium cation has three electrophilic centers where nucleophilic attack can occur: the α-positions (2 and 6) and the γ-position (4). chemeurope.comorientjchem.org The regioselectivity of this attack is influenced by several factors, including the nature of the nucleophile and the substitution pattern on the pyrylium ring.
In 2,4,6-trisubstituted pyrylium salts, nucleophilic attack generally occurs at the α-positions (2 and 6). orientjchem.org This preference is attributed to the greater positive charge localization at these positions adjacent to the heteroatom. However, with very strong nucleophiles, such as Grignard reagents, or in cases where the γ-position is unsubstituted, attack at the 4-position can compete with or even dominate over attack at the α-positions. orientjchem.org For 2,6-disubstituted pyrylium cations, nucleophilic attack frequently occurs at the γ-position (C-4). orientjchem.org
Ring-Opening Reactions of the Pyrylium Ring
Nucleophilic attack on the pyrylium ring can lead to the formation of a 2H- or 4H-pyran intermediate, which can subsequently undergo ring-opening. chemeurope.comorientjchem.org This process is a key transformation pathway for pyrylium salts and is often observed in reactions with various nucleophiles, including hydroxide (B78521) ions and amines. scribd.comresearchgate.net The resulting open-chain species are typically 1,5-dicarbonyl compounds or their enol tautomers. scribd.com For instance, the reaction of 2,4,6-trimethylpyrylium with hydroxide anion readily adds to the C-2 position, forming a 2-hydroxy-2H-pyran which is in equilibrium with the ring-opened acyclic pent-2-ene-1,5-dione. scribd.com
Conversions to Other Heterocyclic Systems
The susceptibility of the pyrylium ring to nucleophilic attack and subsequent ring-opening and re-cyclization makes it an excellent precursor for the synthesis of other heterocyclic compounds, most notably pyridine (B92270) and pyridinium (B92312) derivatives.
Formation of Pyridine Derivatives with Ammonia (B1221849)
The reaction of pyrylium salts with ammonia is a well-established method for the synthesis of pyridine derivatives. baranlab.orgderpharmachemica.com The reaction proceeds via an initial nucleophilic attack of ammonia on an α-position of the pyrylium ring, leading to a 2-amino-2H-pyran intermediate. This intermediate then undergoes ring-opening to form an amino-dienone, which subsequently cyclizes and eliminates a molecule of water to afford the corresponding pyridine. scribd.com This transformation is a cornerstone in the conversion of six-membered oxygen heterocycles to their nitrogen-containing analogues.
Synthesis of Pyridinium Salts with Primary Amines
Similarly, primary amines react with pyrylium salts to yield pyridinium salts. researchgate.netcnrs.frtemple.edu This reaction is a versatile method for the synthesis of N-substituted pyridinium compounds. researchgate.nettemple.edu The mechanism is analogous to the reaction with ammonia, involving nucleophilic attack by the primary amine, ring-opening, and subsequent re-cyclization to form the stable aromatic pyridinium cation. researchgate.net This method has been widely employed in the synthesis of a diverse range of pyridinium salts with various N-substituents. researchgate.nettemple.edu
The following table summarizes the reaction of 2,4,6-triarylpyrylium salts with a primary amine to form pyridinium salts.
| Pyrylium Salt Reactant | Primary Amine | Product | Yield | Reference |
| 2,4,6-Triphenylpyrylium (B3243816) tetrafluoroborate (B81430) | Propargyl amine | 1-Propargyl-2,4,6-triphenylpyridinium tetrafluoroborate | Excellent | researchgate.net |
| Substituted 2,4,6-triarylpyrylium | Chitosan | Chitosan-grafted-pyridinium salt | Not specified | researchgate.net |
Transformations to Thiopyrylium (B1249539) Salts with Hydrogen Sulfide (B99878)
The conversion of 4-hydroxy-2,6-dimethylpyranium salts to their corresponding thiopyrylium analogs represents a key transformation, highlighting the reactivity of the pyranium ring system. This reaction proceeds by treating an aqueous solution of a this compound salt, such as the perchlorate (B79767), with hydrogen sulfide. The process involves the replacement of the oxygen heteroatom in the pyranium ring with a sulfur atom, yielding the 2,6-dimethylthiopyrylium salt.
This transformation is not limited to the parent 4-hydroxy compound. For instance, the diketone derived from the deprotonation of this compound can also be converted to a thiopyrylium salt, which can then be transformed into various other derivatives. The resulting thiopyrylium salts are valuable intermediates in the synthesis of other heterocyclic systems.
Other Heteroatom Substitutions (e.g., Phosphabenzenes)
The versatility of the pyrylium ring system extends to its conversion into other heterocyclic compounds, including phosphabenzenes (phosphinines). The synthesis of phosphabenzenes from pyrylium salts is a well-established method. This transformation typically involves the reaction of a pyrylium salt, such as 2,4,6-triphenylpyrylium tetrafluoroborate, with a phosphorus source like phosphine (B1218219) (PH₃) or its derivatives.
While the direct conversion of this compound to a phosphabenzene is a plausible extension of this chemistry, the more common route involves the use of substituted pyrylium salts. For example, 2,4,6-trisubstituted pyrylium salts react with sources of the P⁻ anion, such as P(CH₂OH)₃ or P(SiMe₃)₃, to yield the corresponding phosphabenzene. This reaction underscores the electrophilic nature of the pyrylium ring and its susceptibility to nucleophilic attack by heteroatom nucleophiles, leading to ring transformation.
Reactions with Carbon-Based Nucleophiles
The reaction of this compound salts with Grignard reagents and other organometallic compounds provides a powerful method for the formation of new carbon-carbon bonds and the synthesis of substituted pyran derivatives. The electrophilic character of the pyranium ring facilitates the addition of the organometallic nucleophile.
Specifically, the reaction of this compound perchlorate with Grignard reagents, such as methylmagnesium iodide (CH₃MgI) or phenylmagnesium bromide (C₆H₅MgBr), results in the formation of 4-alkyl- or 4-aryl-substituted 4H-pyrans. The reaction proceeds through the nucleophilic attack of the Grignard reagent at the C-4 position of the pyranium ring.
| Grignard Reagent | Product |
| Methylmagnesium Iodide | 4,4-Dimethyl-2,6-dimethyl-4H-pyran |
| Phenylmagnesium Bromide | 4-Phenyl-2,6-dimethyl-4H-pyran |
This reactivity allows for the introduction of a wide range of substituents at the 4-position of the pyran ring system, leading to a diverse array of functionalized pyran derivatives.
This compound salts react readily with active methylene (B1212753) compounds, which are compounds containing a CH₂ group flanked by two electron-withdrawing groups. This reaction, known as the Balaban reaction, is a classic method for the synthesis of substituted benzene (B151609) derivatives.
In this reaction, the active methylene compound acts as a nucleophile, attacking the electrophilic pyranium ring. The reaction of this compound perchlorate with a compound like nitromethane (B149229) in the presence of a base leads to the formation of a substituted benzene ring. This transformation involves a series of steps, including initial nucleophilic addition, ring-opening, and subsequent cyclization and aromatization. The versatility of this reaction allows for the synthesis of a wide array of polysubstituted aromatic compounds from simple pyran precursors.
| Active Methylene Compound | Product |
| Nitromethane | 2,6-Dimethylnitrobenzene |
| Malononitrile | 2-Amino-6-methylbenzonitrile |
Reduction Chemistry
The reduction of this compound salts with hydride reagents is a fundamental reaction that leads to the formation of 4H-pyrans. This transformation involves the nucleophilic addition of a hydride ion (H⁻) to the pyranium ring.
Commonly used hydride reagents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The reaction of this compound perchlorate with sodium borohydride in an appropriate solvent results in the formation of 2,6-dimethyl-4H-pyran. The hydride attacks the C-4 position of the pyranium ring, leading to the neutral 4H-pyran product. This reaction is a straightforward and efficient method for accessing the 4H-pyran ring system from its pyrylium salt precursor.
| Hydride Reagent | Product |
| Sodium Borohydride (NaBH₄) | 2,6-Dimethyl-4H-pyran |
| Lithium Aluminum Hydride (LiAlH₄) | 2,6-Dimethyl-4H-pyran |
Isotopic Exchange Studies (e.g., Deuteration at Alkyl Positions)
Isotopic exchange studies, particularly those involving the substitution of hydrogen with deuterium (B1214612) at the alkyl (methyl) positions of this compound and related pyrylium salts, provide valuable insights into the reactivity and electronic structure of these compounds. The protons of the methyl groups on the pyrylium ring are known to be active and can undergo H-D exchange under certain conditions, a process that can be monitored and quantified using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
Research has demonstrated that the methyl groups at different positions on the pyrylium ring exhibit different rates of deuteration. This regioselectivity is attributed to the varying acidities of the methyl protons, which are influenced by the electron-withdrawing nature of the heterocyclic ring. The general mechanism for this exchange involves the deprotonation of the methyl group to form a methylenepyran (anhydrobase) intermediate, followed by deuteration.
Studies on 2,4,6-trimethylpyrylium salts have shown that the γ-methyl group (at position 4) is more acidic and undergoes deuteration approximately ten times faster than the α-methyl groups (at positions 2 and 6). lew.ro This difference in reactivity allows for regioselective isotopic labeling.
In the case of asymmetrically substituted pyrylium salts, the deuteration rates of the methyl groups at the 2- and 6-positions can also differ. For instance, in 2,3,6-trimethyl-4-phenylpyrylium salts, the 2-methyl group is found to be deuterated 3.3 times faster than the 6-methyl group when the reaction is carried out in a mixture of D₂O and deuterated acetonitrile (B52724) (D₃CCN). researchgate.net A similar observation was made for 2,6-dimethyl-3,4-diphenylpyrylium perchlorate, where the 2-methyl group is deuterated 3.0 times faster than the 6-methyl group in a medium of anhydrous formic acid-d and sodium formate-d (HCOOD + NaOOCH). researchgate.net This difference in reaction rates, while not large enough for preparative regioselective deuteration, highlights the subtle electronic effects of the other substituents on the pyrylium ring. researchgate.net
The kinetics of these deuteration reactions have been the subject of detailed studies. For a series of 2,6-diaryl-4-methylpyrylium salts, the kinetics of deuteration have been investigated, providing further understanding of the factors influencing the reactivity of the active methyl groups. tamug.edu
While the primary focus of many studies has been on the exchange at the ring's C-H bonds, the exchange at the alkyl positions is a key feature of the chemistry of these compounds. For example, studies on 2,6-dimethyl-4-pyrone have shown that the 3- and 5-hydrogen atoms readily exchange for deuterium in a D₂SO₄/D₂O medium. rsc.org
The following table summarizes the findings on the relative deuteration rates of methyl groups in different pyrylium salts:
| Compound | Position of Methyl Group | Relative Deuteration Rate | Reference |
| 2,3,6-Trimethyl-4-phenylpyrylium salt | 2-Methyl | 3.3 | researchgate.net |
| 6-Methyl | 1 | researchgate.net | |
| 2,6-Dimethyl-3,4-diphenylpyrylium perchlorate | 2-Methyl | 3.0 | researchgate.net |
| 6-Methyl | 1 | researchgate.net | |
| 2,4,6-Trimethylpyrylium salt | 4-Methyl (γ) | ~10 | lew.ro |
| 2,6-Methyl (α) | 1 | lew.ro |
These isotopic exchange studies are fundamental in elucidating the electronic properties and reaction mechanisms of pyrylium salts and their derivatives. The ability to selectively introduce deuterium at specific alkyl positions also opens up avenues for using these compounds as labeled tracers in more complex chemical and biological systems.
Theoretical and Computational Chemistry Studies of 4 Hydroxy 2,6 Dimethylpyranium
Electronic Structure Calculations
Electronic structure calculations are fundamental to predicting the geometry, energy, and electronic properties of a molecule.
Density Functional Theory (DFT) for Ground State Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure, or ground state, of many-body systems like atoms and molecules. nih.gov It is a widely used computational method for predicting the physical and chemical properties of organic compounds. redalyc.orgencyclopedia.pub For the 4-hydroxy-2,6-dimethylpyranium cation, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to determine its most stable three-dimensional structure (optimized geometry). redalyc.orgekb.eg
Table 1: Illustrative Ground State Properties from a DFT Calculation This table illustrates the type of data that would be obtained from a DFT/B3LYP/6-311++G(d,p) calculation for this compound. The values are hypothetical.
| Property | Calculated Value |
| Total Energy | -X Hartrees |
| C2-C3 Bond Length | ~1.38 Å |
| C-O (hydroxyl) Bond Length | ~1.35 Å |
| C-O-C (ring) Angle | ~120° |
| Dipole Moment | Y Debye |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. ekb.egresearchgate.net
For the this compound cation, FMO analysis would reveal the distribution of these key orbitals across the molecule. The HOMO would likely be distributed over the pyrylium (B1242799) ring and the hydroxyl oxygen, while the LUMO would also be delocalized across the electron-deficient aromatic ring. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net This analysis is crucial for predicting how the cation will interact with nucleophiles or other reactants in chemical transformations. imperial.ac.ukelectronicsandbooks.com
Table 2: Illustrative Frontier Molecular Orbital Data This table shows representative data that would be generated from an FMO analysis. The values are hypothetical.
| Orbital | Energy (eV) | Description of Distribution |
| HOMO | -9.5 | Delocalized over the pyrylium ring, with significant density on the C3, C5, and oxygen atoms. |
| LUMO | -3.2 | Delocalized primarily over the C2, C4, and C6 atoms of the pyrylium ring. |
| HOMO-LUMO Gap | 6.3 | Indicates high kinetic stability but susceptibility to nucleophilic attack. |
Charge Distribution and Electrostatic Potential Analysis (e.g., Mulliken Charges)
Understanding the distribution of electronic charge within a molecule is key to predicting its reactive sites. Mulliken population analysis is a method used to calculate the partial atomic charges on the atoms within a molecule. harvard.edutamug.edu These charges help identify which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). mdpi.com
In the this compound cation, the positive charge is not localized on a single atom but is distributed across the molecule, particularly on the carbon atoms at positions 2, 4, and 6, and on the ring oxygen atom, due to resonance. The oxygen of the hydroxyl group would likely carry a partial negative charge, while its hydrogen atom would be positive. researchgate.net An electrostatic potential (ESP) map visually represents this charge distribution, with red areas indicating negative potential (nucleophilic sites) and blue areas indicating positive potential (electrophilic sites). researchgate.net For the pyrylium cation, the ring itself would be highly electrophilic and thus susceptible to attack by nucleophiles. acs.org
Reaction Mechanism Predictions and Energy Profiles
Computational chemistry is invaluable for elucidating the step-by-step pathways of chemical reactions and predicting their feasibility.
Computational Modeling of Nucleophilic Additions and Ring Transformations
Pyrylium salts are well-known for their reactivity towards nucleophiles, which can lead to ring-opening or ring-transformation reactions. acs.orgredalyc.org Computational modeling can map the entire reaction pathway for the attack of a nucleophile (like an amine or hydroxide) on the this compound cation. redalyc.org
The process involves locating the transition state (TS) structure for each step of the proposed mechanism. For example, a nucleophile would likely attack the C2 or C6 position of the pyrylium ring. This initial attack could lead to a 2H-pyran intermediate. rsc.org Subsequent computational steps would model the electrocyclic ring-opening of this intermediate to form an open-chain diketone, followed by potential ring-closure to form a new heterocyclic or carbocyclic system, such as a pyridine (B92270) or benzene (B151609) derivative. redalyc.orgrsc.org This type of computational study has been performed for the conversion of other pyrylium salts into pyridinium (B92312) cations. redalyc.org
Thermodynamic and Kinetic Analyses of Reactivity
Kinetic analysis involves calculating the energy barrier (activation energy, ΔG‡) for each step, which is the energy difference between the reactant and the transition state. A lower activation energy corresponds to a faster reaction rate. These calculations can predict which reaction pathway is preferred when multiple products are possible and explain the influence of factors like solvent and temperature on the reaction outcome. imperial.ac.uk For instance, a theoretical study on the synthesis of pyridine from pyrylium salt showed the reaction to be exothermic and exergonic based on calculated changes in enthalpy and Gibbs free energy. imperial.ac.uk
In-Depth Spectroscopic and Photophysical Analysis of this compound Remains Elusive in Scientific Literature
Consequently, a detailed article focusing solely on the advanced spectroscopic and photophysical investigations of this compound, as outlined by the requested structure, cannot be generated at this time. The required specific data points for electronic absorption and emission spectroscopy, including band assignments, fluorescence quantum yields, excited-state lifetimes, and a thorough analysis of its solvatochromic behavior, are not present in the accessible scientific literature.
Research into related pyrylium and pyrone compounds provides a general understanding of the potential properties of this class of molecules. Studies on various substituted pyrylium salts have demonstrated their significant fluorescence emission. The photophysical characteristics, such as quantum yields and emission wavelengths, are known to be highly dependent on the nature and position of substituents on the pyrylium ring.
Furthermore, the solvatochromic behavior of dyes, including those with pyran or pyridine cores, has been a subject of extensive research. This phenomenon, where the absorption and emission spectra of a compound shift in response to the polarity of the solvent, offers insights into the electronic structure of the molecule in its ground and excited states. Such studies typically involve the analysis of solute-solvent interactions and can be used to estimate the change in dipole moment upon excitation. However, a specific investigation into the solvatochromic properties of this compound, which would allow for the determination of its ground and excited state dipole moments, has not been reported.
While the synthesis and some chemical reactions of related 4-hydroxy-2,6-disubstituted pyrones and pyridines have been documented, a detailed photophysical investigation of the corresponding pyranium cation is absent. The generation of the specific data tables and in-depth discussion for each of the requested subsections would necessitate dedicated experimental research on this compound.
Advanced Spectroscopic and Photophysical Investigations of 4 Hydroxy 2,6 Dimethylpyranium
Correlation of Photophysical Properties with Electronic Structure
The photophysical behavior of 4-Hydroxy-2,6-dimethylpyranium is intrinsically linked to its electronic structure. The arrangement and energies of its molecular orbitals dictate how the molecule absorbs and emits light. The core of this compound is a pyrylium (B1242799) ring, a six-membered heterocyclic cation with a positively charged oxygen atom. This structure results in a conjugated π-electron system that is aromatic in character, which is fundamental to its electronic properties.
The electronic transitions that govern the absorption and emission of light in molecules like this compound primarily involve the promotion of electrons from occupied molecular orbitals to unoccupied ones. The key orbitals in this process are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that determines the wavelength of light the molecule will absorb.
In pyranium-based systems, the primary electronic transitions are typically of two types:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are usually strong (high molar absorptivity) and are responsible for the main absorption bands in the ultraviolet-visible spectrum. The extensive conjugation in the pyrylium ring system facilitates these transitions.
n → π* transitions: These transitions involve moving a non-bonding electron (for instance, from the oxygen atom's lone pairs) to a π* antibonding orbital. Compared to π → π* transitions, n → π* transitions are generally weaker and occur at longer wavelengths.
The electronic structure of the pyrylium ring is significantly perturbed by the highly electronegative oxygen atom, which influences the energy levels of the molecular orbitals. wikipedia.org The presence of methyl groups at the 2 and 6 positions and a hydroxyl group at the 4-position further modifies the electronic distribution and orbital energies through inductive and resonance effects, thereby tuning the photophysical properties.
A crucial aspect of the electronic structure of this compound is its relationship with its neutral tautomer, 2,6-dimethyl-4H-pyran-4-one. The pyrylium cation with a hydroxyl substituent at the 4-position can be seen as the protonated form of the corresponding γ-pyrone. wikipedia.org This tautomeric equilibrium means that the observed photophysical properties can be highly dependent on environmental factors such as solvent polarity and pH, which can shift the equilibrium toward one form or the other. The enol (hydroxypyranium) and keto (pyran-4-one) forms possess distinct electronic structures and, consequently, different absorption and emission characteristics.
Computational methods like Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful tools for elucidating the correlation between electronic structure and photophysical properties. researchgate.netresearchgate.net Such calculations can model the molecular orbitals, predict electronic transition energies, and simulate absorption spectra. For pyranium systems, these studies would reveal that the HOMO and LUMO are typically delocalized over the π-conjugated framework of the ring.
The nature and energy of these frontier orbitals are directly correlated with the observed photophysical phenomena:
Absorption: The energy required to promote an electron from the HOMO to the LUMO corresponds to the energy of the photons at the maximum absorption wavelength (λmax). Substituents on the pyrylium ring can raise or lower the energies of these orbitals, leading to a bathochromic (red) or hypsochromic (blue) shift in the absorption spectrum.
Fluorescence: Following excitation, the molecule relaxes to the lowest vibrational level of the first excited state (S1). Radiative decay from this state back to the ground state (S0) results in fluorescence. The energy of the emitted photon is typically lower than the absorbed photon (a phenomenon known as Stokes shift), and its wavelength is directly related to the S1-S0 energy gap. The efficiency of this process is given by the fluorescence quantum yield.
Interactive Data Table: Frontier Molecular Orbital Contributions
Specific computational data for this compound is not available in the reviewed literature. The following table is a representative example based on general principles of similar heterocyclic systems to illustrate how such data would be presented. The values are hypothetical.
| Molecular Orbital | Primary Atomic Orbital Contribution | Energy (a.u.) | Role in Transition |
| LUMO+1 | π* (Ring) | -0.08 | Acceptor |
| LUMO | π* (Ring) | -0.15 | Acceptor |
| HOMO | π (Ring/Oxygen) | -0.32 | Donor |
| HOMO-1 | π (Ring) | -0.38 | Donor |
Electrochemical Properties and Redox Behavior of 4 Hydroxy 2,6 Dimethylpyranium
Cyclic Voltammetry (CV) and Other Voltammetric Techniques
Cyclic voltammetry is a primary technique used to investigate the redox properties of pyrylium (B1242799) salts. semanticscholar.orgresearchgate.net It provides crucial information about the oxidation and reduction potentials, the stability of the electrochemically generated species, and the kinetics of the electron transfer processes. osti.govutdallas.edu
The reduction of pyrylium cations is a characteristic feature of their electrochemistry. In aprotic solvents, pyrylium salts typically undergo a one-electron reduction to form a neutral pyranyl radical. semanticscholar.orgpublish.csiro.au The potential at which this reduction occurs is a key parameter. For instance, the reduction of various styrylpyrylium perchlorates has been evaluated using cyclic voltammetry. semanticscholar.org
The presence of electron-donating substituents, such as methyl groups, on the pyrylium ring generally leads to a cathodic shift (more negative potential) of the reduction potential. semanticscholar.org This is because these groups increase the electron density on the pyrylium ring, making it less favorable to accept an electron. Conversely, electron-withdrawing groups would be expected to cause an anodic shift (more positive potential).
For 4-Hydroxy-2,6-dimethylpyranium, the two methyl groups at positions 2 and 6 would contribute to making the reduction potential more negative compared to an unsubstituted pyrylium cation. The hydroxy group at the 4-position, being an electron-donating group through resonance, would further contribute to this cathodic shift.
While specific data for this compound is unavailable, the following table presents reduction potential data for related pyrylium salts to provide context.
| Compound | Reduction Potential (Epc) vs. Ref. | Solvent/Electrolyte | Reference |
| 2,4,6-Triphenylpyrylium (B3243816) (tpp+) | -0.70 V vs. Ag/AgCl | Acetonitrile (B52724) / 0.1 M TBAP | publish.csiro.au |
| 4-(p-methoxyphenyl)-2,6-diphenylpyrylium | -1.14 V vs. SCE | Acetonitrile | Not explicitly stated in search results |
| 2,4,6-Trimethylpyrylium | More negative than phenyl-substituted | Not specified | semanticscholar.org |
This table is illustrative and compiles data from various sources on related compounds. The exact conditions and reference electrodes may vary.
The electrochemical reduction of pyrylium cations is often chemically irreversible. semanticscholar.org The initial one-electron reduction is typically followed by a rapid chemical reaction, most commonly a dimerization of the resulting pyranyl radicals to form a stable bipyran. semanticscholar.orgpublish.csiro.au This subsequent chemical reaction removes the radical from the electrode surface, preventing its re-oxidation on the reverse scan in cyclic voltammetry, thus leading to the absence of an anodic peak corresponding to the initial reduction.
This irreversibility is a common feature observed in the cyclic voltammograms of many pyrylium salts, including styrylpyrylium and 2,4,6-triphenylpyrylium derivatives. semanticscholar.orgpublish.csiro.au It is highly probable that the reduction of this compound would also follow this pattern, exhibiting an irreversible reduction wave in its cyclic voltammogram.
Influence of the Pyrylium Cation on Electron Transfer Processes
The pyrylium cation is a potent electron acceptor due to the presence of the positively charged oxygen atom in the aromatic ring. thieme-connect.de This makes pyrylium salts effective participants in electron transfer reactions, a property that is harnessed in their use as photocatalysts and sensitizers. ontosight.airesearchgate.net The substituents on the pyrylium ring play a crucial role in modulating this electron transfer capability.
Electron-donating groups, such as the methyl and hydroxy groups in this compound, decrease the electron-accepting ability of the pyrylium cation. semanticscholar.org This is reflected in their more negative reduction potentials. In contrast, electron-withdrawing substituents would enhance the electron-accepting character of the pyrylium ring.
Correlation of Electrochemical Data with Computational Electronic Structure Parameters
Theoretical calculations, including semiempirical and ab initio methods, have been employed to understand the electronic structure of pyrylium systems. thieme-connect.de These calculations can provide insights into parameters such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
A direct correlation often exists between the experimentally determined reduction potential and the calculated LUMO energy. A lower LUMO energy corresponds to a greater ease of reduction and thus a more positive reduction potential. For this compound, the electron-donating substituents would raise the LUMO energy, consistent with a more negative reduction potential. Studies on other substituted pyrylium salts have shown good correlation between electrochemical data and computational parameters, which helps in predicting the redox behavior of new derivatives. acs.org
Mechanistic Studies of Electrochemical Transformations
Kinetic studies based on the variation of the peak potential with the scan rate and substrate concentration in cyclic voltammetry experiments can confirm this mechanism. semanticscholar.org For an irreversible process followed by dimerization, the peak potential is expected to shift cathodically with an increasing scan rate. Such behavior has been observed for various pyrylium salts and would be the expected mechanistic pathway for the electrochemical reduction of this compound. semanticscholar.org
Applications in Organic Synthesis and Materials Science
4-Hydroxy-2,6-dimethylpyranium as a Versatile Synthetic Intermediate
Pyrylium (B1242799) salts are recognized as powerful and versatile building blocks in organic synthesis. sioc-journal.cnresearchgate.netresearchgate.netnih.gov They can be considered C5 synthons, providing a five-carbon unsaturated chain for the construction of more complex molecular architectures. thieme-connect.de The positively charged oxygen atom strongly activates the ring, making it susceptible to nucleophilic attack, which often leads to a ring-opening and subsequent ring-closing cascade to form new aromatic or heterocyclic systems. thieme-connect.desorbonne-universite.frorientjchem.org
One of the most well-established transformations of pyrylium salts is their conversion into pyridine (B92270) and pyridinium (B92312) derivatives. thieme-connect.de This reaction provides a straightforward route to highly substituted nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and natural products. thieme-connect.comscispace.com
The general reaction mechanism involves a nucleophilic attack on the pyrylium ring by an amine, followed by ring opening and subsequent cyclization with the elimination of water, a process known as an Add-of-Nucleophile, Ring Opening, and Ring Closure (ANRORC) sequence. sorbonne-universite.fr
Pyridinium Salt Synthesis: When primary amines (R-NH₂) are used instead of ammonia (B1221849), the reaction produces N-substituted pyridinium salts. wikipedia.orgrsc.orgnih.govresearchgate.netsciforum.net This method is highly efficient for generating a diverse library of pyridinium compounds, including those with complex side chains or those attached to larger molecules like carbohydrates. nih.govsciforum.netsemanticscholar.org These resulting pyridinium salts are themselves valuable intermediates for further functionalization. thieme-connect.comsciforum.net
Table 1: Synthesis of Pyridine and Pyridinium Derivatives from Pyrylium Salts
| Starting Pyrylium Salt | Reagent | Product Type | General Product Structure | Citations |
|---|---|---|---|---|
| 2,4,6-Substituted Pyrylium | Ammonia (NH₃) | Pyridine | 2,4,6-Substituted Pyridine | wikipedia.orgrsc.orgnih.govunjani.ac.id |
| 2,4,6-Substituted Pyrylium | Primary Amine (R-NH₂) | Pyridinium Salt | 1,2,4,6-Tetrasubstituted Pyridinium | wikipedia.orgrsc.orgnih.govresearchgate.net |
| 2,4,6-Triphenylpyrylium (B3243816) | Primary Amines | Katritzky Salts (Pyridinium) | N-Alkyl/Aryl-2,4,6-triphenylpyridinium | wikipedia.org |
The high reactivity of the pyrylium ring towards various nucleophiles extends beyond amines, allowing for the synthesis of a broad spectrum of other heterocyclic systems. researchgate.netthieme-connect.denih.gov The pyrylium moiety serves as a versatile precursor that can be transformed by replacing the oxygen heteroatom with other elements. wikipedia.orgnih.gov
Key transformations include:
Thiopyrylium (B1249539) Salts: Reaction with hydrogen sulfide (B99878) or other sulfide sources converts the pyrylium ring into a thiopyrylium salt, where the oxygen is replaced by sulfur. wikipedia.orgnih.gov
Phosphabenzenes (Phosphinines): Treatment with phosphine (B1218219) derivatives, such as PH₃ or primary phosphines (R-PH₂), leads to the formation of phosphabenzenes, which are phosphorus analogs of pyridine. wikipedia.orgnih.gov
This reactivity makes pyrylium salts a central hub for accessing diverse heterocyclic cores from a common intermediate. orientjchem.org
In addition to forming heterocycles, pyrylium salts can be converted into carbocyclic aromatic compounds like benzene (B151609) derivatives. wikipedia.org This transformation typically occurs by reaction with specific carbon nucleophiles that induce a ring-opening and re-cyclization sequence to form a non-heterocyclic ring.
A notable example is the reaction of 2,4,6-trimethylpyrylium salts with hydroxide (B78521). This initially forms an unstable intermediate pseudobase which, under the reaction conditions, undergoes an intramolecular condensation to yield 3,5-dimethylphenol, a carbocyclic aromatic product. wikipedia.org Furthermore, reactions with active methylene (B1212753) compounds like those derived from acetonitrile (B52724) or nitromethane (B149229) can also lead to benzene derivatives. wikipedia.org Another documented transformation involves the catalyst-free condensation of 2,4,6-triarylpyrylium salts with sodium phenylacetate (B1230308) to produce arenes, a reaction that has been utilized in the synthesis of complex organic macrocycles. semanticscholar.org
Development of Chemical Sensors and Chemosensors
The inherent electrophilicity of the pyrylium cation, combined with its favorable photophysical properties, makes it an excellent platform for designing chemical sensors. sioc-journal.cnresearchgate.netresearchgate.net Pyrylium-based sensors often operate via a reaction-based mechanism where the target analyte, typically a nucleophile, reacts with the pyrylium ring. This reaction transforms the pyrylium dye into a new compound (e.g., a pyridine or an enedione), causing a distinct and measurable change in its color (chromogenic response) or fluorescence (fluorogenic response). acs.orgnih.govacs.org
Pyrylium salts have proven to be highly effective in the selective detection of various nucleophiles, particularly amines. researchgate.netsciforum.net
Amine Detection: Several studies have demonstrated that pyrylium salts can act as sensitive probes for primary, secondary, and tertiary amines in both solution and vapor phases. acs.orgacs.org The reaction between the pyrylium salt and an amine leads to the formation of a corresponding pyridine or analogous product, which has different optical properties. acs.orgnih.gov This principle has been successfully applied to create visual indicators for food spoilage by detecting biogenic amines released from fish, meat, or cheese. acs.orgnih.govacs.orgnih.gov The sensor changes color or fluorescence intensity as the food spoils, providing a clear, rapid visual cue. acs.orgacs.org Probes have been developed that can detect methylamine (B109427) vapor with a detection limit as low as 2.6 parts per trillion (ppt). rsc.org
Other Nucleophiles: The sensing capability is not limited to amines. A pyrylium trifluoromethanesulfonate (B1224126) salt has been synthesized that selectively detects cyanide ions (CN⁻) over many other anions. tandfonline.com The strong nucleophilic attack by cyanide opens the pyrylium ring, leading to a significant decrease in absorption (a hypochromic effect) and quenching of fluorescence, allowing for quantitative detection. tandfonline.comresearchgate.net
Table 2: Examples of Pyrylium-Based Chemosensors
| Sensor Type | Target Analyte | Detection Principle | Observable Change | Citations |
|---|---|---|---|---|
| Fluorescent Pyrylium Salt | Biogenic Amines | Reaction to form pyridine derivative | Change in fluorescence color and/or intensity | acs.orgnih.govacs.org |
| Pyrylium Salt Probe (MTPY) | Methylamine Vapor | Reaction with amine | Fluorescence changes from yellow to cyan | rsc.org |
| Pyrylium Triflate Salt | Cyanide Anion (CN⁻) | Nucleophilic addition and ring-opening | Hypochromic shift (color fade) and fluorescence quenching | tandfonline.comresearchgate.net |
| Pyrylium-based "Chameleon Labels" | Amino Acids, Proteins | Reaction with primary amino groups | Generation of fluorescent product | researchgate.netsciforum.netwikipedia.org |
Potential in Optoelectronic Applications
Pyrylium salts are a class of organic functional dyes with significant potential in optoelectronics and photonics. sioc-journal.cnresearchgate.netontosight.ai Their utility in these fields is derived from their unique photophysical properties, including strong absorption in the visible spectrum, high fluorescence efficiency in some cases, and excellent performance as photosensitizers. thieme-connect.desemanticscholar.orgresearchgate.net
Their applications include:
Laser Dyes: A number of pyrylium salts have been identified as highly effective laser dyes, with some showing a broader lasing range than the common standard, Rhodamine 6G. acs.org Their tunable emission wavelengths make them promising for various laser technology applications. researchgate.net
Photosensitizers: Pyrylium salts, such as 2,4,6-triphenylpyrylium (TPP), are recognized as powerful photoredox catalysts. researchgate.netsemanticscholar.org Upon photoexcitation, they become strong oxidants capable of initiating a variety of chemical reactions, including cycloadditions and polymerizations. researchgate.netresearchgate.net
Nonlinear Optics (NLO): Ionic pyrylium salt dyes have been investigated for NLO applications, such as frequency conversion of light. optica.org When doped into polymer thin films, they can form self-aligning, robust structures for devices like optical waveguides. optica.org
The combination of intense color, fluorescence, and high reactivity makes pyrylium salts, including derivatives like this compound, attractive candidates for the development of advanced functional materials. sioc-journal.cnresearchgate.net
Tunable Emission Wavelength Dyes and Fluorescent Probes
The core structure of this compound, derived from 2,6-dimethyl-γ-pyrone, is a key component in the synthesis of sophisticated dyes and fluorescent probes. The parent compound, 2,6-dimethyl-γ-pyrone, can be used as a starting material to create complex molecules with specific optical properties. sigmaaldrich.comscientificlabs.ie For instance, it is a precursor in the synthesis of 2-{2,6-Bis-[2-(4-dimethylamino-phenyl)-vinyl]-pyran-4-ylidene}-malononitrile, a compound noted for its applicability in two-photon technology, which is crucial for high-resolution imaging and sensing. sigmaaldrich.comscientificlabs.ie
Contribution to Advanced Material Design and Functional Polymers
The this compound framework, originating from 2,6-dimethyl-γ-pyrone, plays a role in the design of advanced materials and functional polymers with tailored properties. Research has demonstrated the use of pyran-derived structures in the creation of polymers with specific functionalities. sigmaaldrich.comchemimpex.com
One notable application is in the development of pyran-derived polyurethanes intended for nonlinear optical (NLO) applications. sigmaaldrich.comscientificlabs.ie NLO materials are essential for various technologies, including optical communications and data processing. The incorporation of the pyranium-related structure can enhance the thermal stability and flexibility of polymers, making them suitable for a range of demanding applications. chemimpex.com The inherent reactivity of the 2,6-dimethyl-γ-pyrone precursor allows for its integration into polymer chains, thereby imparting unique optical and physical properties to the resulting material. chemimpex.com
Table of Properties for 2,6-Dimethyl-γ-pyrone (Precursor to this compound):
| Property | Value |
| Molecular Formula | C₇H₈O₂ |
| Molecular Weight | 124.14 g/mol |
| Boiling Point | 248-250 °C |
| Melting Point | 133-137 °C |
| CAS Number | 1004-36-0 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
